Human Recombinant Receptor Binding: M2 vs. M1/M3/M4/M5 Selectivity
In direct binding assays on human recombinant muscarinic receptors, Otenzepad displays a Ki of 64 nM for the M2 subtype, demonstrating 6.5-fold selectivity over M1 (Ki = 417 nM), 12.3-fold selectivity over M3 (Ki = 786 nM), and 80-fold selectivity over M5 (Ki = 5130 nM) . This quantitative binding profile underpins its classification as a cardioselective M2 antagonist and differentiates it from non-selective antagonists like atropine and M1-preferring antagonists like pirenzepine.
| Evidence Dimension | Binding affinity (Ki) for human recombinant muscarinic receptor subtypes |
|---|---|
| Target Compound Data | M2: 64 nM; M1: 417 nM; M3: 786 nM; M4: 211 nM; M5: 5130 nM |
| Comparator Or Baseline | M1 receptor Ki = 417 nM; M3 receptor Ki = 786 nM; M5 receptor Ki = 5130 nM |
| Quantified Difference | M2 affinity is 6.5x higher than M1, 12.3x higher than M3, and 80x higher than M5. |
| Conditions | Human recombinant muscarinic receptors (M1-M5) expressed in CHO cells. |
Why This Matters
This selectivity profile confirms Otenzepad as the preferred tool for experiments requiring specific M2 receptor blockade with minimal cross-reactivity at M1, M3, or M5 subtypes.
